molecular formula C7H4Cl2O B042875 2,4-Dichlorobenzaldehyde CAS No. 874-42-0

2,4-Dichlorobenzaldehyde

Cat. No. B042875
CAS RN: 874-42-0
M. Wt: 175.01 g/mol
InChI Key: YSFBEAASFUWWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of chlorobenzaldehydes has been extensively studied, revealing insights into their geometric configurations. For instance, 2-chlorobenzaldehyde exhibits a mixture of cis and trans conformers, with bond distances and angles suggesting a significant degree of conjugation within the molecule (L. Schāfer, S. Samdal, & K. Hedberg, 1976)​​. These structural characteristics are crucial for understanding the reactivity and physical properties of 2,4-dichlorobenzaldehyde.

Chemical Reactions and Properties

2,4-Dichlorobenzaldehyde participates in various chemical reactions, thanks to its reactive aldehyde group and the electron-withdrawing effect of the chlorine substituents. These reactions include condensation to form Schiff bases (Guo-Biao Cao, 2009)​​, which are crucial in synthesizing numerous organic compounds, highlighting its versatility in organic synthesis.

Physical Properties Analysis

The physical properties of 2,4-dichlorobenzaldehyde, such as melting point and solubility, are influenced by its molecular structure. For example, the heat capacity and thermodynamic properties of the compound have been measured, providing valuable data for its use in different chemical contexts (Shaoxu Wang et al., 2004)​​.

Chemical Properties Analysis

2,4-Dichlorobenzaldehyde's chemical properties, including reactivity with various organic and inorganic reagents, stem from its dichloro and aldehyde functional groups. These groups facilitate a range of reactions, such as the Knoevenagel condensation, contributing to its broad utility in organic synthesis (A. D. Kumar et al., 2016)​​.

Scientific Research Applications

  • Raw Material for Pharmaceuticals and Other Products : It is an essential raw material for the production of pharmaceuticals, pesticides, cosmetics, and dyestuffs, with increasing demand both domestically and internationally (Han, 2002).

  • Thermodynamic Properties : The compound has specific thermodynamic properties such as a heat capacity of 347.24 kJ/mol, making it relevant in chemical thermodynamics research (Shaoxu Wang et al., 2004).

  • Synthesis of Medical Compounds : It is used in the synthesis of various medical compounds, such as 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, an impurity in clevidipine butyrate (Zhou Bang-chan, 2014).

  • Molecular Structure Analysis : Studies on its molecular structure, including electron-diffraction studies of its conformers, provide insights into its chemical properties (L. Schāfer et al., 1976).

  • NMR Spectra Analysis : It has been used in the automatic analysis of NMR spectra, providing insights into its molecular configurations (P. Diehl & J. Vogt, 1976).

  • Crystal Structure Studies : The compound's crystal structure has been studied, revealing details like inversion dimers linked by hydrogen bonds (Yu-Feng Li, 2010).

  • UV-Absorption Properties : Its absorption spectra in various solvents have been analyzed, highlighting how solvents affect its UV-absorption properties (R. Rajalakshmi et al., 2022).

  • Herbicide Toxicity Research : 2,4-Dichlorobenzaldehyde has been studied in the context of herbicide toxicity, with research focusing on molecular biology and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).

  • Antihypertensive Effects : Some derivatives of dichlorobenzaldehydes, including 2,4-dichlorobenzaldehyde, have been studied for their antihypertensive effects (J. Warren et al., 1977).

  • Analytical Chemistry Applications : It is used in analytical chemistry, for instance, in determining its concentration using HPLC with high accuracy and recovery rates (Wu Ning-kun, 2005).

Safety And Hazards

2,4-Dichlorobenzaldehyde is corrosive to the mucous membranes, upper respiratory tract, eyes, and skin. It is harmful if ingested, inhaled, or absorbed through the skin . When heated to decomposition, it may emit toxic fumes of hydrogen chlorides .

properties

IUPAC Name

2,4-dichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFBEAASFUWWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022130
Record name 2,4-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992)
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

451 °F at 760 mmHg (NTP, 1992)
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

275 °F (NTP, 1992)
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.33 at 212 °F (NTP, 1992) - Denser than water; will sink
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2,4-Dichlorobenzaldehyde

CAS RN

874-42-0
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Dichlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DICHLOROBENZALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2,4-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DICHLOROBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z08QL2124R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

156 to 163 °F (NTP, 1992)
Record name 2,4-DICHLOROBENZALDEHYDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20140
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α,2,4-pentachlorotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
146 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzaldehyde
Reactant of Route 2
2,4-Dichlorobenzaldehyde
Reactant of Route 3
2,4-Dichlorobenzaldehyde
Reactant of Route 4
2,4-Dichlorobenzaldehyde
Reactant of Route 5
2,4-Dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorobenzaldehyde

Citations

For This Compound
1,530
Citations
R Cabello, M Chruszcz, W Minor - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C7H4Cl2O, the molecules form a network of weak C—H⋯O interactions involving the aldehyde O atom and the ortho-H atom on the …
Number of citations: 1 scripts.iucr.org
SX Wang, ZC Tan, YY Di, F Xu, HT Zhang… - The Journal of Chemical …, 2004 - Elsevier
Heat capacities of 2,4-dichlorobenzaldehyde have been measured with a high-precision automatic adiabatic calorimeter over the temperature range from (79 to 371) K. The melting …
Number of citations: 23 www.sciencedirect.com
P Diehl, J Vogt - Organic Magnetic Resonance, 1976 - Wiley Online Library
The capabilities of a novel computer program for the ‘automatic analysis of nmr spectra’ [J. Magn. Reson. 19, 67 (1975)] are demonstrated in the analysis of the experimental spectra of …
L Xiao, H Shan, Y Wu - International Journal of Biological Macromolecules, 2023 - Elsevier
Epichlorohydrin-modified chitosan-Schiff base composite (CS/24Cl/ECH) prepared via the one-pot reaction as characterized by Fourier transform Infra-Red spectroscopy (FT-IR), X-ray …
Number of citations: 2 www.sciencedirect.com
SMSV Wardell, M Lima Ferreira… - … Section C: Crystal …, 2006 - scripts.iucr.org
At 120 K, 2,4-difluorobenzaldehyde benzoylhydrazone, C14H10F2N2O, (I), and 2,4-dichlorobenzaldehyde benzoylhydrazone, C14H10Cl2N2O, (II), are isomorphous and isostructural …
Number of citations: 5 scripts.iucr.org
黑恩成, 刘洪来, 沈建刚, 孙建兰, 胡英 - 中国化学工程学报: 英文版, 1995 - cqvip.com
Solubilities of 2,4-dichlorobenzaldehyde in five single organic solvents,namely,n-propanol,n-butanol.cyclohexane,chloroform and dichloromethane as well as in two mixed solvents,…
Number of citations: 11 www.cqvip.com
YQ Xie, LQ Sheng, W Zhu, SC Shao - Acta Crystallographica Section …, 2006 - scripts.iucr.org
The title molecule, C13H9Cl2N3O, adopts a trans configuration with respect to the C=N double bond. There are two molecules in the asymmetric unit. The dihedral angles between the …
Number of citations: 3 scripts.iucr.org
A Nuraddeen, M Abubakar - Bayero Journal of Pure and Applied Sciences, 2018 - ajol.info
A hydrazone Schiff base was synthesized by the reaction of 2, 4-dinitrophenyl and 2, 4-dichlorobenzaldehyde in their ethanolic solutions. The corresponding metal (II) complexes of the …
Number of citations: 5 www.ajol.info
I Sobczak, V Calvino-Casilda, L Wolski, T Siodla… - Catalysis Today, 2019 - Elsevier
The Knoevenagel condensation with chlorine substituted benzaldehyde is difficult because of deactivation of aldehyde group. In this work we have shown that the activity of …
Number of citations: 10 www.sciencedirect.com
SB Pakharea, M Ubaleb, J Gawaic… - Journal of Advanced …, 2015 - sciensage.info
Permagnetic oxidation of 2, 4-diChlorobenzaldehyde has been studied at different temperatures using spectrophotometer under acidic conditions. The effect of variation of substrate (2, …
Number of citations: 3 sciensage.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.